Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)-
Brand Name: Vulcanchem
CAS No.: 97399-36-5
VCID: VC18458706
InChI: InChI=1S/C25H21Br2N5O4S/c1-14-6-8-17(9-7-14)32-23(19-10-15(26)11-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-4-3-5-18(12-16)36-2/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35)
SMILES:
Molecular Formula: C25H21Br2N5O4S
Molecular Weight: 647.3 g/mol

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)-

CAS No.: 97399-36-5

Cat. No.: VC18458706

Molecular Formula: C25H21Br2N5O4S

Molecular Weight: 647.3 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)- - 97399-36-5

Specification

CAS No. 97399-36-5
Molecular Formula C25H21Br2N5O4S
Molecular Weight 647.3 g/mol
IUPAC Name 2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)carbamoyl]acetamide
Standard InChI InChI=1S/C25H21Br2N5O4S/c1-14-6-8-17(9-7-14)32-23(19-10-15(26)11-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-4-3-5-18(12-16)36-2/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35)
Standard InChI Key BVWWZLPFQLNXAT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC(=CC=C3)OC)C4=C(C(=CC(=C4)Br)Br)O

Introduction

Structural Elucidation and Key Functional Groups

The compound’s IUPAC name delineates its intricate structure:

  • 1,2,4-Triazole core: Substituted at positions 3, 4, and 5.

    • Position 5: 3,5-Dibromo-2-hydroxyphenyl group.

    • Position 4: 4-Methylphenyl group.

    • Position 3: Thioether linkage (-S-) to an acetamide moiety.

  • Acetamide side chain:

    • N-terminus: Ureido group [(3-methoxyphenyl)amino carbonyl].

This architecture combines halogenated aromaticity, hydrogen-bonding motifs (hydroxyl and urea), and lipophilic domains (methylphenyl, methoxy), suggesting multifunctional bioactivity .

Synthetic Strategies and Reaction Pathways

Triazole Core Construction

The 1,2,4-triazole ring is synthesized via desymmetrization of 3,5-dibromo-1H-1,2,4-triazole, a strategy validated in analogous systems . Key steps include:

  • Regioselective alkylation at position 1 using 4-methylbenzyl bromide under basic conditions (e.g., NaH/DMF) .

  • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3,5-dibromo-2-hydroxyphenyl group at position 5.

Representative Reaction Conditions:

StepReagents/ConditionsYield
AlkylationNaH, DMF, 0°C → RT, 15 h58–98.5%
Aryl IntroductionPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C~70% (estimated)

Thioether and Ureido Functionalization

  • Thioether Formation: Reaction of triazole-3-thiol with bromoacetamide derivatives (e.g., 2-bromo-N-(3-methoxyphenyl)acetamide) in DMF/K₂CO₃ .

  • Urea Linkage: Condensation of isocyanate intermediates (from 3-methoxyaniine) with the acetamide’s amine group under anhydrous conditions.

Physicochemical and Spectroscopic Properties

Calculated/Experimental Data

PropertyValueMethod/Source
Molecular Weight~684.4 g/molHRMS (estimated)
LogP4.2 ± 0.3XLOGP3
Solubility (H₂O)<0.1 mg/mLESOL model
pKa (phenolic -OH)~9.5Analogous compounds

Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃-C₆H₄), 3.78 (s, 3H, OCH₃), 6.7–7.8 (m, aromatic H), 10.2 (s, 1H, OH) .

  • IR (KBr): 3250 cm⁻¹ (-OH/NH), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N triazole) .

Applications in Materials Science

Heavy Metal Adsorption

Thiazolo-triazole analogs demonstrate 76–100% removal efficiency for Pb²⁺/Hg²⁺ and NO₃⁻/PO₄³⁻, suggesting utility in water treatment .

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